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Compound of Interest

Compound Name: Avitinib maleate

Cat. No.: B605098 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying

the off-target effects of Avitinib maleate in vitro.

Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of Avitinib maleate?

Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, irreversible, and

orally active selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is

particularly potent against EGFR harboring activating mutations (like L858R) and the T790M

resistance mutation.[1] In addition to EGFR, Avitinib maleate is also a known inhibitor of

Bruton's tyrosine kinase (BTK).[1][2][3]

Q2: Have any broader kinase screening studies been conducted for Avitinib maleate to

identify off-target effects?

Yes, the selectivity of Avitinib maleate (AC0010) has been evaluated against a panel of 349

kinases. In this screening, at a concentration of 1 µM, Avitinib maleate demonstrated over

80% inhibition of 33 of the 349 kinases tested (9.5% of the panel).[2][4]

Q3: Which kinases, other than EGFR and BTK, are known to be inhibited by Avitinib maleate?
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The kinase screening revealed that at 1 µM, Avitinib maleate significantly inhibits other

kinases, including JAK3 and five members of the TEC kinase family.[2][4]

Q4: How does the in vitro inhibitory potency of Avitinib maleate on its off-targets compare to

its potency in cellular assays?

It has been observed that the inhibitory potency of Avitinib maleate against some of its off-

targets, such as BTK and JAK3, is substantially weaker in cellular assays compared to

biochemical (cell-free) assays. For instance, the IC50 values in cellular assays for BTK and

JAK3 were found to be 59 nM and >3,000 nM, respectively, which is less potent than its effects

in enzymatic assays.[4] This highlights the importance of conducting both biochemical and

cellular assays to understand the real-world off-target effects of a compound.

Q5: What is a typical experimental workflow to identify the off-target effects of Avitinib maleate
in vitro?

A standard workflow begins with a broad biochemical kinase screen to identify potential off-

target interactions. This is followed by cellular assays to confirm these interactions within a

biological context. Subsequent downstream signaling analysis and phenotypic assays can then

be used to determine the functional consequences of these off-target effects.
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Caption: Experimental workflow for identifying off-target effects.

Troubleshooting Guides
Issue 1: Discrepancy between biochemical and cellular
assay results for off-target inhibition.

Question: I've identified a potential off-target kinase in a biochemical assay, but I'm not

observing the expected inhibitory effect in my cellular assay. Why might this be?
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Answer:

Cell Permeability: Avitinib maleate may have poor permeability into the specific cell line

you are using, preventing it from reaching its intracellular target.

High Intracellular ATP Concentrations: Cellular environments have high concentrations of

ATP, which can outcompete ATP-competitive inhibitors like Avitinib maleate, leading to a

decrease in apparent potency compared to biochemical assays where ATP concentrations

can be controlled.

Efflux Pumps: The cell line may express efflux pumps that actively remove Avitinib
maleate from the cytoplasm, reducing its effective intracellular concentration.

Presence of Scaffolding Proteins: In a cellular context, the target kinase may be part of a

larger protein complex that sterically hinders the binding of Avitinib maleate.

Issue 2: High background signal in a luminescence-
based kinase assay (e.g., ADP-Glo).

Question: My luminescence-based kinase assay is showing a high background signal,

making it difficult to determine the true inhibitory effect of Avitinib maleate. What could be

the cause?

Answer:

ATP Contamination: The recombinant kinase or substrate preparations may be

contaminated with ATP, leading to a high background signal.

Inhibitor Interference with Luciferase: Avitinib maleate itself might be inhibiting the

luciferase enzyme used in the detection step, leading to inaccurate readings. It is

advisable to run a control experiment to test for this.

Insufficient Depletion of ATP: The kinase reaction may not be proceeding efficiently, or the

ATP depletion step may be incomplete, leaving residual ATP that contributes to the

background signal.
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Issue 3: Inconsistent results in cell viability assays upon
treatment with Avitinib maleate.

Question: I am seeing variable results in my cell viability assays (e.g., MTT, CellTiter-Glo)

when treating cells with Avitinib maleate. What are the potential reasons for this

inconsistency?

Answer:

Cell Seeding Density: Inconsistent initial cell seeding densities can lead to variability in cell

growth and, consequently, the final viability readout.

Drug Solubility and Stability: Avitinib maleate may not be fully solubilized or could be

degrading in the culture medium over the course of the experiment. Ensure proper

dissolution and consider the stability of the compound under your experimental conditions.

Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can

concentrate the drug and affect cell growth, leading to "edge effects." Using the inner wells

for experiments and filling the outer wells with sterile liquid can mitigate this.

Off-Target Effects on Cell Proliferation: The observed effects on cell viability may be due to

the inhibition of an unknown off-target kinase that plays a role in cell proliferation in your

specific cell line.

Quantitative Data Summary
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Target Assay Type IC50 (nM)

EGFR L858R Cell-free 0.18

EGFR T790M Cell-free 0.18

Wild-Type EGFR Cell-free 7.68

BTK Cell-free 0.4

JAK3 Cell-free 0.09

EGFR L858R/T790M (NCI-

H1975 cells)

Cellular (EGFR

Phosphorylation)
7.3

EGFR L858R/T790M (NCI-

H1975 cells)
Cellular (Viability) 5,150

BTK Cellular 59

JAK3 Cellular >3,000

Data compiled from multiple sources.[1][2][4][5]

Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay (ADP-Glo™
Format)
This protocol is adapted for determining the in vitro inhibitory activity of Avitinib maleate
against BTK.

Materials:

Recombinant human BTK enzyme

Poly (4:1 Glu, Tyr) peptide substrate

ATP

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
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Avitinib maleate stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well plates

Procedure:

Compound Preparation: Prepare serial dilutions of Avitinib maleate in kinase buffer. Include

a DMSO-only control.

Reaction Setup: In a 96-well plate, add 5 µL of the diluted Avitinib maleate or DMSO

control.

Enzyme Addition: Add 10 µL of a solution containing the BTK enzyme and substrate in

kinase buffer.

Initiation: Start the kinase reaction by adding 10 µL of ATP solution. The final reaction volume

will be 25 µL.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring

the reaction is in the linear range.

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction

and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert the generated

ADP to ATP. Incubate at room temperature for 30 minutes.

Luminescence Reading: Measure the luminescence using a plate reader. The light output is

proportional to the ADP generated and thus, the kinase activity.

Data Analysis: Calculate the percent inhibition for each concentration of Avitinib maleate
relative to the DMSO control and determine the IC50 value by fitting the data to a dose-

response curve.

Protocol 2: Cellular EGFR Autophosphorylation Assay
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This protocol is designed to assess the inhibitory effect of Avitinib maleate on EGFR

autophosphorylation in a relevant cell line (e.g., NCI-H1975, which harbors the EGFR

L858R/T790M mutations).

Materials:

NCI-H1975 cells

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Serum-free medium

Avitinib maleate stock solution (in DMSO)

EGF (Epidermal Growth Factor)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR

HRP-conjugated secondary antibody

Chemiluminescent substrate

SDS-PAGE and Western blotting equipment

Procedure:

Cell Culture: Plate NCI-H1975 cells and allow them to adhere and grow to 70-80%

confluency.

Serum Starvation: Replace the complete medium with serum-free medium and incubate for

12-24 hours to reduce basal EGFR phosphorylation.

Inhibitor Treatment: Treat the cells with various concentrations of Avitinib maleate (and a

DMSO control) for a specified time (e.g., 2 hours).
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EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15

minutes) to induce EGFR autophosphorylation.

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a suitable

method (e.g., BCA assay).

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane and then probe with the anti-phospho-EGFR primary antibody.

After washing, incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Data Analysis:

Strip the membrane and re-probe with the anti-total EGFR antibody to control for protein

loading.

Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR

signal.

Calculate the percent inhibition of EGFR phosphorylation for each Avitinib maleate
concentration relative to the EGF-stimulated DMSO control and determine the IC50 value.

Signaling Pathway Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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